molecular formula C9H7ClO4S B2938881 1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride CAS No. 2138266-56-3

1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride

Cat. No. B2938881
CAS RN: 2138266-56-3
M. Wt: 246.66
InChI Key: OFLCWASDYDHIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new zwitter-ionic oligonucleotide derivatives containing 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl phosphoramidate group were synthesized according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction .

Scientific Research Applications

Solid-Phase Synthesis and Heterocyclic Compound Chemistry

1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride plays a role in the solid-phase synthesis of heterocyclic compounds. For example, polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its importance in the development of new methodologies for solid-phase chemistry of heterocyclic compounds. This approach facilitates the preparation of large numbers of structurally related molecules rapidly, which is crucial in finding new lead compounds in drug development (Holte, Thijs, & Zwanenburg, 1998).

Amino Acid Derivatives Synthesis

It is also instrumental in the creation of amino acid derivatives. The interaction of 1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride with amino acid methyl esters in the presence of triethylamine leads to amino acid sulfonamide derivatives of isocoumarin, showcasing its utility in synthesizing complex organic molecules with potential biological activities (Riabchenko et al., 2020).

Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides

Moreover, 1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride is used in the preparation of heteroaryl sulfonamides and sulfonyl fluorides, indicating its versatility in organic synthesis. This method allows the conversion of heteroaromatic thiols to sulfonyl chloride at low temperatures, offering an efficient route to sulfonyl fluorides which are valuable monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).

Eco-Friendly Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives

Additionally, an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives starting from sulfonyl chlorides under mild conditions showcases the environmental benefits of using 1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride. This approach emphasizes the importance of green chemistry in the development of new synthetic methods that are both efficient and environmentally friendly (Almarhoon et al., 2019).

properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-1-6-3-4-14-9(11)8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCWASDYDHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-3,4-dihydroisochromene-7-sulfonyl chloride

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